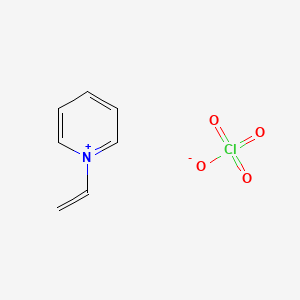

1-Ethenylpyridin-1-ium perchlorate

Descripción

Propiedades

IUPAC Name |

1-ethenylpyridin-1-ium;perchlorate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N.ClHO4/c1-2-8-6-4-3-5-7-8;2-1(3,4)5/h2-7H,1H2;(H,2,3,4,5)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGAFZYGUZDURY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[N+]1=CC=CC=C1.[O-]Cl(=O)(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations for 1 Ethenylpyridin 1 Ium Perchlorate and Its Derivatives

Direct Synthesis Routes to 1-Ethenylpyridin-1-ium Perchlorate (B79767)

The direct synthesis of 1-Ethenylpyridin-1-ium perchlorate is typically a two-step process. It involves the formation of the N-ethenyl pyridinium (B92312) cation followed by the introduction of the perchlorate counter-anion.

Quaternization Reactions for N-Ethenyl Pyridinium Formation

The core of the synthesis is the quaternization of the pyridine (B92270) ring to form the N-substituted cation. This reaction involves the nucleophilic attack of the lone pair of electrons on the pyridine nitrogen onto an electrophilic ethenyl source. vulcanchem.com A general scheme for such quaternization reactions involves reacting a pyridine derivative with an appropriate electrophile, often in a suitable solvent like acetone (B3395972) or ethanol (B145695). srce.hrresearchgate.net

For the specific formation of an N-ethenyl bond, a suitable reagent is required. One approach involves the reaction of pyridine with an activated vinyl compound, such as a vinyl halide or sulfonate. Another sophisticated method is the reaction of pyridine with ethoxyacetylene in the presence of a Brønsted acid like triflic acid. chemrxiv.org This process generates a highly reactive ketene (B1206846) N,O-acetal intermediate which is essentially an N-(1-ethoxyvinyl)pyridinium salt.

Quantum mechanical calculations have shown that the quaternization of vinyl pyridines dramatically increases their reactivity toward nucleophilic addition. nih.gov For instance, 2-vinylpyridinium is calculated to be over a billion times more reactive with thiolates than its non-quaternized counterpart, 2-vinylpyridine. nih.gov This highlights that the formation of the pyridinium salt significantly activates the ethenyl group. The general reaction can be summarized as the nucleophilic substitution of the pyridine nitrogen onto an electrophilic carbon of a vinyl group. vulcanchem.com

Anion Exchange Protocols for Perchlorate Salt Preparation

Once the 1-ethenylpyridinium cation is formed, often with a halide or another counter-anion from the quaternizing agent, the perchlorate salt is typically prepared via an anion exchange protocol. arkat-usa.org This method provides a straightforward way to convert readily available pyridinium salts into the desired perchlorate form. researchgate.net While pyrylium (B1242799) salts, precursors to many pyridinium salts, are often isolated with perchlorate anions due to favorable solubility and isolation characteristics, other anions like tetrafluoroborate (B81430) or triflate are also common. unlv.edu

The anion exchange is commonly performed using a macroporous, strongly basic ion-exchange resin. arkat-usa.orgresearchgate.net The resin is first charged with the desired perchlorate anion. A solution of the 1-ethenylpyridinium salt (e.g., chloride or bromide) is then passed through a column containing the resin. The original anions are exchanged for the perchlorate ions bound to the resin, yielding a solution of this compound. The efficiency of this exchange can be influenced by the solvent system used. Studies on related N-alkylpyridinium salts have shown that solvent mixtures, such as acetone/water, can significantly affect the yield of the resulting salt. arkat-usa.orgresearchgate.net

Table 1: Representative Anion Exchange Conditions for Pyridinium Salts This table illustrates the influence of solvent systems on the yield of anion exchange from perchlorate to chloride for representative N-alkylpyridinium compounds, demonstrating the principles applicable to perchlorate preparation.

| Starting Perchlorate | Solvent Mixture | Volume Ratio | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4 | (CH3)2CO:H2O | 65:5 | 4Cl | 99 | researchgate.net |

| 4 | CH3OH:H2O | 65:5 | mixture of 4 and 4Cl | 12-13 | researchgate.net |

| 5 | (CH3)2CO:H2O | 50:4 | 5Cl | 99 | researchgate.net |

| 5 | CH3OH:H2O | 65:5 | mixture of 5 and 5Cl | 50 | researchgate.net |

Synthesis of Substituted Ethenylpyridinium Analogues and Stilbazolium Derivatives

The fundamental ethenylpyridinium structure can be elaborated to create a wide range of derivatives with tailored properties, particularly for applications in nonlinear optics where extended π-conjugation is desirable.

Modular Synthetic Approaches to Diverse Ethenylpyridinium Cations

A modular or combinatorial approach is a powerful strategy for generating libraries of structurally diverse compounds. nih.gov This methodology allows for the synthesis of various ethenylpyridinium cations by combining different pre-functionalized building blocks. rsc.orgmdpi.com

This can be achieved in two primary ways:

Functionalization of the Pyridine Ring: Starting with a library of substituted pyridines (e.g., bearing electron-donating or withdrawing groups at various positions), reaction with a single ethenylating agent can produce a range of ethenylpyridinium cations with varied electronic properties.

Functionalization of the Ethenyl Group: Alternatively, one can start with a single pyridine source and react it with a library of substituted vinyl electrophiles.

This modularity simplifies the synthetic effort required to produce and screen different derivatives, as complex functionalities can be installed on the building blocks prior to the final quaternization step. nih.gov This approach has been successfully used to create diverse molecules, including biologically active indoles and chemical probes, demonstrating its versatility. nih.govrsc.org

Strategies for Extending π-Conjugation in Pyridinium-Based Chromophores

Extending the π-conjugated system of the ethenylpyridinium cation is a key strategy for developing materials with significant second-order nonlinear optical (NLO) properties. acs.org This is commonly achieved in the synthesis of stilbazolium derivatives, where the ethenyl group is part of a larger styryl system. These chromophores typically feature a strong electron donor group, like a dimethylamino-substituted phenyl ring, connected via the vinyl bridge to the pyridinium acceptor. researchgate.netresearchgate.net

The synthesis of these extended systems often involves a condensation reaction. A classic method is the Knoevenagel-type condensation of an N-alkyl picolinium salt (i.e., a methyl-substituted pyridinium salt) with a substituted benzaldehyde. The methyl group of the picolinium cation is deprotonated by a base (e.g., piperidine) to form a reactive methylene (B1212753) intermediate, which then attacks the aldehyde to form the styryl linkage. bch.ro

Researchers have employed various strategies to further extend and modify the π-system:

Varying the Conjugated Bridge: The length of the conjugated path between the donor and acceptor can be increased. psu.ac.th

Introducing Different Aromatic/Heterocyclic Spacers: Fluorene and phenylene units have been incorporated as π-bridges to enhance solvatochromic effects by increasing conjugation. researchgate.net Thienyl-substituted pyridinium salts have also been synthesized for NLO applications. semanticscholar.org

Modifying Donor and Acceptor Strength: The electronic properties can be fine-tuned by altering the substituents on both the aromatic donor and the pyridinium acceptor. semanticscholar.org

These strategies allow for precise control over the electronic structure and the resulting optical properties of the chromophores. acs.org

Table 2: Examples of Synthesized Stilbazolium Derivatives with Extended π-Conjugation

| Cation Structure | Anion | Common Name/Acronym | Synthetic Precursors | Reference |

|---|---|---|---|---|

| 1-Methyl-4-(2-(4-(dimethylamino)phenyl)ethenyl)pyridinium | Tosylate | DAST | 4-picoline, methyl tosylate, 4-dimethylaminobenzaldehyde | researchgate.net |

| 1-Methyl-4-(2-(4-(dimethylamino)phenyl)ethenyl)pyridinium | Iodide | --- | 4-picoline, methyl iodide, 4-dimethylaminobenzaldehyde | researchgate.net |

| 1-Methyl-4-(2-(4-(dimethylamino)phenyl)ethenyl)pyridinium | Benzenesulfonate (B1194179) | DASBS | DAST cation, benzenesulfonate anion exchange | researchgate.net |

| 1-Methyl-4-(2-(4-(dimethylamino)phenyl)ethenyl)pyridinium | 2-Naphthalenesulfonate | DSNS | DAST cation, 2-naphthalenesulfonate anion exchange | researchgate.netresearchgate.net |

Theoretical and Computational Investigations of 1 Ethenylpyridin 1 Ium Perchlorate Systems

Quantum Chemical Studies Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. For the 1-ethenylpyridin-1-ium cation, DFT calculations would be crucial in elucidating its fundamental chemical nature.

Geometry Optimization and Electronic Structure Calculations

Geometry optimization using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), is the first step in any computational analysis. For the 1-ethenylpyridin-1-ium cation, this process would determine the most stable three-dimensional arrangement of its atoms, including bond lengths, bond angles, and dihedral angles.

Based on studies of similar structures like N-(1-ethoxyvinyl)pyridinium triflates, the pyridinium (B92312) ring is expected to be largely planar. nih.gov The vinyl group's orientation relative to the pyridinium ring is a key structural parameter. DFT calculations would predict the rotational energy barrier around the C-N single bond connecting the vinyl group to the pyridinium nitrogen. It is anticipated that the global energy minimum would correspond to a specific dihedral angle that minimizes steric hindrance and maximizes electronic stabilization. nih.gov The presence of the electron-withdrawing pyridinium ring would influence the electronic distribution across the ethenyl substituent.

Table 1: Predicted Optimized Geometrical Parameters for the 1-Ethenylpyridin-1-ium Cation (Based on Analogous Structures)

| Parameter | Predicted Value |

| C=C bond length (ethenyl) | ~1.34 Å |

| C-N bond length (vinyl-py) | ~1.45 Å |

| N-C bond lengths (in ring) | ~1.35 - 1.39 Å |

| C-C bond lengths (in ring) | ~1.38 - 1.40 Å |

| Dihedral Angle (C=C-N-C) | Planar or near-planar |

Note: These values are estimations based on computational studies of similar vinyl-substituted pyridinium salts and are subject to variation based on the specific DFT functional and basis set used.

Frontier Molecular Orbital (FMO) Analysis and Prediction of Reactive Sites

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy and spatial distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.

For the 1-ethenylpyridin-1-ium cation, the LUMO is expected to be predominantly localized on the pyridinium ring, a characteristic feature of pyridinium salts which makes them susceptible to nucleophilic attack. The electron-withdrawing nature of the positively charged nitrogen atom significantly lowers the energy of the π* orbitals of the ring.

The HOMO, in contrast, would likely have significant contributions from the ethenyl group's π-system. This suggests that the vinyl group is the most electron-rich part of the cation and a potential site for electrophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. In studies of substituted pyridinium salts, the HOMO-LUMO gap has been shown to be a critical parameter in understanding their electronic properties and potential for charge transfer. acs.orgresearchgate.net

Table 2: Conceptual Frontier Molecular Orbital Characteristics for 1-Ethenylpyridin-1-ium Perchlorate (B79767)

| Orbital | Predicted Localization | Implied Reactivity |

| HOMO | Primarily on the ethenyl π-system and potentially the perchlorate anion. | Site for electrophilic attack; electron donation. |

| LUMO | Primarily on the pyridinium ring (π* orbitals). | Site for nucleophilic attack; electron acceptance. |

| HOMO-LUMO Gap | Moderate; indicates a stable but reactive species. | Influences electronic transitions and overall reactivity. |

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Modes)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of each nucleus. rsc.org Computational prediction of ¹H and ¹³C NMR chemical shifts for 1-ethenylpyridin-1-ium would show deshielding of the pyridinium protons and carbons due to the positive charge. The vinyl protons would also exhibit characteristic shifts influenced by their electronic environment. Studies on other pyridinium salts have demonstrated a good correlation between DFT-calculated and experimental NMR spectra. nih.gov

Vibrational Modes: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these modes. For 1-ethenylpyridin-1-ium perchlorate, characteristic vibrational frequencies would include the C=C stretching of the vinyl group, the ring stretching modes of the pyridinium cation, and the strong, characteristic vibrations of the perchlorate anion.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. semanticscholar.org It is invaluable for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For the 1-ethenylpyridin-1-ium cation, the MEP map would clearly show a large region of positive electrostatic potential around the pyridinium ring, particularly near the hydrogen atoms, confirming its susceptibility to nucleophilic attack. The region around the ethenyl group would be less positive, or even neutral, reflecting its higher electron density compared to the ring. The perchlorate anion, in contrast, would be surrounded by a region of negative electrostatic potential, concentrated on the oxygen atoms. This visual tool powerfully illustrates the electrostatic interactions that govern the molecule's reactivity and intermolecular associations. researchgate.net

Molecular Dynamics (MD) Simulations for Macroscopic and Dynamic Behavior

While quantum chemical methods are excellent for describing the properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are employed to study the behavior of larger systems over time, such as a salt dissolved in a solvent or in the condensed phase. acs.org

Simulation of Intermolecular Interactions in Solution and Condensed Phases

MD simulations of this compound in a solvent (e.g., water or an organic solvent) would provide insights into its solvation structure and dynamics. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of atomic positions.

Key findings from such simulations would include:

Solvation Shells: The arrangement of solvent molecules around the 1-ethenylpyridin-1-ium cation and the perchlorate anion. For example, in an aqueous solution, water molecules would be expected to orient their oxygen atoms towards the pyridinium ring and their hydrogen atoms towards the perchlorate anion, driven by electrostatic interactions.

Ion Pairing: The simulations could quantify the extent of contact and solvent-separated ion pairing between the cation and anion in solution. The dynamic nature of these interactions, including the lifetime of ion pairs, can be analyzed.

Transport Properties: Properties such as diffusion coefficients for the individual ions can be calculated, providing a theoretical basis for understanding the material's conductivity in solution. MD simulations on other pyridinium-based ionic liquids have been instrumental in understanding their transport properties and the influence of ion structuring. acs.orgnih.gov

In the solid state, MD simulations can be used to study the crystal packing forces, including van der Waals interactions and hydrogen bonding between the ions. For instance, weak C-H···O hydrogen bonds between the pyridinium hydrogens and the perchlorate oxygens would likely play a significant role in stabilizing the crystal lattice, a phenomenon observed in related pyridinium salts. researchgate.net

Conformational Dynamics and Rotational Barriers of the Ethenylpyridinium Cation

The conformational dynamics of the 1-ethenylpyridinium cation are primarily governed by the rotation around the single bond connecting the vinyl group to the pyridinium ring. This rotation dictates the planarity of the cation and influences its electronic properties, such as conjugation. Computational studies, typically employing ab initio molecular orbital methods, are essential for quantifying the energy barriers associated with this rotation.

While specific computational data for the isolated 1-ethenylpyridinium cation is not extensively detailed in the reviewed literature, the principles can be understood from studies on analogous systems, such as substituted allyl cations and other conjugated molecules. uni-muenchen.de The rotational barrier in such systems arises from the disruption of π-electron delocalization between the aromatic ring and the ethenyl substituent. The planar conformation allows for maximum overlap of p-orbitals and is therefore the most stable, low-energy state. As the vinyl group rotates, this overlap is diminished, leading to a higher-energy transition state, typically at a 90-degree dihedral angle.

For example, ab initio molecular orbital calculations on methyl-substituted allyl cations have been used to determine rotational barriers. uni-muenchen.de These studies show that the calculated barriers are often higher in the gas phase than in solution, highlighting the role of solvation in stabilizing the more polarized transition states. uni-muenchen.de Similarly, the well-studied rotational barrier in ethane, which is due to a combination of steric repulsion and hyperconjugation, provides a fundamental example of how conformational changes are evaluated computationally. mdpi.com The rotational barrier for the parent allyl cation in the gas phase is predicted to be 34 kcal/mol. uni-muenchen.de

The magnitude of the rotational barrier in the 1-ethenylpyridinium cation would be influenced by the electronic nature of the pyridinium ring. The positively charged nitrogen atom enhances the electrophilicity of the system, which could affect the degree of double-bond character in the connecting C-N bond and, consequently, the energy required for rotation. The presence of different counter-anions can also influence the conformational dynamics and rotational barriers through electrostatic interactions and hydrogen bonding. nih.gov

Table 1: Comparison of Calculated Rotational Barriers in Related Systems

| Molecule | Computational Method | Calculated Rotational Barrier (kcal/mol) | Environment |

| Allyl Cation | STO-3G | 34.0 | Gas Phase |

| Ethane | B3LYP/6-31G(d,p) | 2.80 | Gas Phase |

| Ethane | MP2/6-31G(d,p) with ZPE | 2.91 | Gas Phase |

This table presents data for analogous systems to illustrate the concept of computationally determined rotational barriers. Data sourced from multiple computational studies. uni-muenchen.demdpi.com

Computational Mechanistic Insights into Perchlorate Anion Interactions and Stability

Investigation of Bond Dissociation Energies and Thermal Decomposition Pathways of Perchlorate

The perchlorate anion (ClO₄⁻), while kinetically stable, is a potent oxidizer thermodynamically. Computational chemistry provides significant insights into the mechanisms of its decomposition and the energetics of its chemical bonds. The thermal decomposition of salts like ammonium (B1175870) perchlorate (AP) is often initiated by a proton transfer from the cation to the perchlorate anion, forming neutral perchloric acid (HClO₄) and a corresponding base (e.g., ammonia). sioc-journal.cnescholarship.orgpsu.edu This initial step is crucial as the decomposition of the resulting perchloric acid is more facile than that of the isolated anion.

Computational studies using density functional theory (DFT) have systematically investigated the thermal decomposition pathways of AP. sioc-journal.cnnih.gov The process is generally understood to occur in two stages: a low-temperature decomposition (LTD) and a high-temperature decomposition (HTD). nih.gov In the LTD stage, the formed HClO₄ and NH₃ are adsorbed on the crystal surface. nih.gov The subsequent decomposition of gaseous HClO₄ is a critical step. One important pathway involves the homolytic cleavage of the Cl-OH bond in HClO₄ to form •OH and •ClO₃ radicals, a step with a calculated energy barrier of 67.5 kJ/mol at 620 K. sioc-journal.cn These radicals then participate in a complex series of reactions with other species present. sioc-journal.cn

Another proposed decomposition pathway for HClO₄ involves the successive breaking of Cl-O bonds until the final cleavage of the HO-Cl bond. nih.gov For instance, on a nitrogen-doped graphene surface, the calculated decomposition path is HClO₄ → ClO₃⁻ → ClO₂⁻ → ClO⁻ → Cl⁻, with the rate-determining step being the Cl-O bond cleavage in the ClO₂⁻ anion, with an activation energy of 0.849 eV. nih.gov

The bond dissociation energy (BDE) is a fundamental measure of bond strength. Experimental and theoretical studies have determined the BDEs for perchloric acid and its related species. These values are crucial for understanding the stability and reactivity of the perchlorate system.

Table 2: Experimentally Measured and Computationally Derived Bond Dissociation Enthalpies for Perchloric Acid

| Bond | Bond Dissociation Enthalpy (kcal/mol) | Method |

| H-OClO₃ | 107.4 ± 6.1 | Experimental (Gas-Phase Acidity Measurement) |

| H-OClO₂ | 97.6 ± 4.0 | Experimental (Gas-Phase Acidity Measurement) |

Data sourced from gas-phase deprotonation enthalpy measurements. researchgate.net The enthalpy of formation for the perchlorate anion has also been rigorously determined using Active Thermochemical Tables (ATcT), providing a benchmark value for computational studies. anl.gov

Computational Modeling of Perchlorate Reactivity with Organic Substrates in Diverse Environments

Computational modeling is a powerful tool for elucidating the mechanisms of perchlorate's reactions with organic compounds. Although kinetically inert, the perchlorate anion can act as an oxygen atom transfer (OAT) agent, particularly when activated by a catalyst. tandfonline.com

Recent studies have focused on nature-inspired catalytic systems for perchlorate reduction. For example, molybdenum complexes have been computationally modeled to understand their catalytic cycle. acs.org DFT calculations revealed that the reaction of the active Mo(IV) species with ClO₄⁻ to yield ClO₃⁻ is highly exergonic with low kinetic barriers. In this system, the rate-determining step was found to be the initial oxygen atom transfer from the Mo(VI) precatalyst to an organic substrate (triphenylphosphine, PPh₃), which regenerates the active catalyst. acs.org

Another advanced strategy involves using iron(II) tris(2-pyridylmethyl)amine (B178826) (TPA) complexes that feature a secondary H-bond sphere to promote ClO₄⁻ reduction and subsequent C-H oxygenation of organic substrates. nih.gov This approach mimics perchlorate reductase enzymes where secondary sphere interactions are crucial. nih.gov Computational modeling supports a mechanism where these hydrogen bonds stabilize the Fe-O bond formed during oxygen atom transfer from the perchlorate, thereby lowering the kinetic barrier for its reduction. nih.gov This system has been shown to catalytically oxygenate substrates like anthracene. nih.gov

The environment significantly influences perchlorate's reactivity. In electrochemical systems, computational models have been used to study the inhibition of perchlorate formation by the presence of organic compounds at boron-doped diamond anodes. acs.orgnih.gov A reactive-transport model indicated that organic substrates compete with chlorate (B79027) radicals (ClO₃•) for hydroxyl radicals (OH•) within a narrow reaction zone near the anode surface, thereby controlling ClO₄⁻ formation. acs.orgnih.gov

Furthermore, the interaction of the perchlorate anion itself with organic cations, such as the ethenylpyridinium cation, is critical. The formation of a salt enhances the electrophilicity of the organic cation. nih.gov Computational studies on related systems, like the hydrohalogenation of ethynylpyridines, show that the initial protonation and salt formation are crucial for bringing the halide counter-anion into close proximity to the reactive site, facilitating nucleophilic attack. nih.gov A similar principle would apply to the 1-ethenylpyridin-ium perchlorate system, where the perchlorate anion's interaction with the cation is a key feature of its chemical environment.

Polymerization Science and Advanced Materials Applications of 1 Ethenylpyridin 1 Ium Perchlorate

Polymerization Mechanisms and Kinetics of 1-Ethenylpyridin-1-ium Monomers

The polymerization of 1-ethenylpyridin-1-ium monomers, including the perchlorate (B79767) salt, can proceed through various mechanisms, each offering distinct advantages in controlling the polymer structure and properties. The presence of the positively charged pyridinium (B92312) group significantly influences the reactivity of the vinyl group, making its polymerization behavior distinct from that of its uncharged counterpart, vinylpyridine.

Free Radical Polymerization of Ethenylpyridinium Cations

Free radical polymerization is a common and versatile method for polymerizing a wide range of vinyl monomers. In the case of ethenylpyridinium cations, the polymerization is initiated by the decomposition of a radical initiator, which generates free radicals that add to the vinyl double bond of the monomer. This process creates a new radical species that can then propagate by adding to subsequent monomer units.

The kinetics of free radical polymerization of ethenylpyridinium salts can be influenced by several factors, including the nature of the counter-ion. While specific kinetic data for 1-ethenylpyridin-1-ium perchlorate is not extensively documented in publicly available literature, studies on other vinylpyridinium salts suggest that the electrostatic interactions between the cationic propagating chain and the incoming monomer, as well as the nature of the solvent, play a crucial role. The perchlorate counter-ion, being a non-coordinating and relatively "hard" anion, can influence the solubility of the monomer and the propagating chain, thereby affecting the polymerization rate and the molecular weight of the resulting polymer.

Ionic Polymerization Pathways

Ionic polymerization, which can be either cationic or anionic, is another important route for the synthesis of polymers from vinyl monomers.

Cationic Polymerization: Given that the monomer itself is a cation, conventional cationic polymerization initiated by strong acids or Lewis acids is not a typical pathway for this compound. The existing positive charge on the pyridinium ring would repel the incoming cationic initiator, making initiation difficult.

Anionic and Zwitterionic Polymerization: More relevant to vinylpyridinium salts is a unique type of spontaneous polymerization that exhibits characteristics of anionic or, more accurately, zwitterionic polymerization. Studies on 4-vinylpyridinium salts have shown that they can polymerize spontaneously upon quaternization, without the need for an external initiator. nih.gov This process is believed to proceed through a zwitterionic intermediate. nih.gov The initiation can occur via the nucleophilic attack of a counter-ion or a neutral vinylpyridine molecule on the β-carbon of the vinyl group of another monomer molecule. This attack forms a highly resonance-stabilized zwitterion which then acts as the propagating species. nih.gov

The propagation continues through the nucleophilic attack of the carbanionic end of the growing chain on the vinyl group of a new monomer cation. The perchlorate anion, being a weak nucleophile, is less likely to act as the initiating species compared to more nucleophilic anions like bromide or iodide. Therefore, the spontaneous polymerization of this compound might be initiated by the trace presence of neutral vinylpyridine or another nucleophile in the reaction medium. The kinetics of this spontaneous polymerization are often complex and highly dependent on the monomer concentration, solvent, and the nature of the counter-ion.

Controlled/Living Polymerization Methodologies for Architectural Control

Controlled/living polymerization techniques offer precise control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture. While specific reports on the controlled/living polymerization of this compound are scarce, the principles of these methods can be applied to vinylpyridinium monomers.

Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully employed for the controlled polymerization of various functional monomers. For vinylpyridinium salts, challenges may arise from the potential interaction of the cationic monomer with the catalyst complex (in ATRP) or the chain transfer agent (in RAFT). However, with careful selection of reaction conditions, including the solvent and the specific catalyst or RAFT agent, it is conceivable that a controlled polymerization of this compound could be achieved. This would enable the synthesis of well-defined block copolymers and other complex architectures containing poly(1-ethenylpyridinium perchlorate) segments.

Functional Polymers Derived from this compound

The polymerization of this compound yields a cationic polyelectrolyte, poly(1-ethenylpyridinium perchlorate), with a range of interesting properties and potential applications.

Synthesis and Characterization of Poly(1-ethenylpyridinium) Perchlorate

The direct synthesis of poly(1-ethenylpyridinium) perchlorate can be attempted through the polymerization methods described above. However, a common and often more controlled method for obtaining this polymer is through a two-step process. First, a precursor polymer, such as poly(4-vinylpyridine), is synthesized. Subsequently, this precursor polymer is quaternized with an appropriate alkylating agent, and then the counter-ion is exchanged to perchlorate. For instance, a poly(4-vinylpyridinium) bromide salt can be converted to the perchlorate salt by treatment with a silver perchlorate solution, which precipitates silver bromide and leaves the poly(1-ethenylpyridinium) perchlorate in solution. tandfonline.com

The characterization of poly(1-ethenylpyridinium) perchlorate involves various analytical techniques to determine its structure, molecular weight, and thermal properties.

| Characterization Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the structure of the polymer, including the presence of the pyridinium ring and the polymer backbone. Can also be used to determine the degree of quaternization. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the characteristic vibrational bands of the pyridinium ring and the polymer backbone, confirming the polymer's chemical structure. |

| Gel Permeation Chromatography (GPC) | Determines the molecular weight and molecular weight distribution (polydispersity) of the polymer. |

| Thermal Gravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature. |

| Differential Scanning Calorimetry (DSC) | Determines the glass transition temperature (Tg) and other thermal transitions of the polymer. |

The properties of poly(1-ethenylpyridinium) perchlorate are influenced by the presence of the charged pyridinium groups and the perchlorate counter-ions. These ionic interactions can lead to a higher glass transition temperature compared to the non-ionic precursor polymer, reflecting the reduced chain mobility due to electrostatic forces.

Design and Development of Cationic Polyelectrolytes

Poly(1-ethenylpyridinium perchlorate) is a strong cationic polyelectrolyte, meaning it remains charged over a wide pH range. This characteristic is fundamental to its applications. Cationic polyelectrolytes are known to interact strongly with negatively charged surfaces and molecules. dtic.mil

The design of cationic polyelectrolytes based on this compound can be tailored for specific applications by controlling the polymer's molecular weight and architecture. For example, by using controlled polymerization techniques, it is possible to synthesize block copolymers where one block is the cationic poly(1-ethenylpyridinium perchlorate) and the other block has different properties (e.g., hydrophobic, thermoresponsive). These block copolymers can self-assemble in solution to form various nanostructures like micelles and vesicles, which have potential uses in drug delivery and nanotechnology.

The perchlorate counter-ion itself can influence the properties of the polyelectrolyte. Studies on poly(4-vinylpyridine) have shown that perchlorate ions have a pronounced effect on the protonation and swelling behavior of related microgels. gre.ac.uk The affinity of the perchlorate anion for the pyridinium cation can affect the polymer's solubility and its interaction with other species in solution. researchgate.netscirp.org These properties are critical in applications such as water treatment, where cationic polyelectrolytes are used as flocculants to remove negatively charged contaminants, researchgate.net and in the development of new materials for applications like ion-conductive membranes newcastle.edu.au and catalysts. researchgate.net

Advanced Materials Science Applications

The monomer this compound serves as a foundational component in the synthesis of specialized polymers. The inherent characteristics of the pyridinium cation and the perchlorate anion within the polymer structure open avenues for a range of advanced materials science applications. These applications leverage the electronic, optical, and ionic properties of the resulting poly(this compound) and related functional polymeric architectures.

Optoelectronic Materials and Nonlinear Optical (NLO) Chromophores

Polymers containing pyridinium units, such as those derived from this compound, are under investigation for their potential in optoelectronic materials, particularly as components of nonlinear optical (NLO) chromophores. NLO materials are crucial for technologies like optical switching and signal processing due to their ability to alter the properties of light. d-nb.info The search for new, high-performance NLO materials has led to the exploration of various molecular designs, including those incorporating pyridinium rings. d-nb.inforesearchgate.net

The pyridinium group, being an electron-accepting moiety, can be integrated into "push-pull" systems, a common design for NLO chromophores. In such systems, an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. This architecture can lead to a large molecular hyperpolarizability, a key requirement for NLO activity. While research on poly(this compound) itself for NLO applications is not extensively documented, studies on analogous structures provide insight into its potential. For instance, single crystals of 2-cyanopyridinium perchlorate have been grown and characterized for their NLO properties. d-nb.info

Furthermore, novel polyurethanes incorporating NLO chromophores have been synthesized to achieve high thermal stability for electro-optic applications. psu.edu Research has also demonstrated that conjugated polymers with polar diacetylene chromophores can exhibit outstanding and stable second-harmonic generation (SHG) effects. mdpi.com These findings suggest that polymers derived from this compound could be tailored to create materials with significant NLO properties, potentially by incorporating suitable electron-donating groups into the polymer backbone or as side chains.

Below is a table summarizing the NLO properties of some related materials.

| Material/Chromophore System | Second-Order NLO Coefficient (d₃₃) | Wavelength (nm) | Reference |

| Poled film of WJ1/APC (40 wt%) | 337 pm V⁻¹ | 1310 | scirp.org |

| Polyurethane with 2,3-dioxybenzylidenecyanoacetate | Not specified | Not specified | psu.edu |

| L-Leucinium perchlorate single crystal | 2.6 times that of KDP | Not specified | researchgate.net |

Photosensitive Dyes and Organic Light-Guide Sensitizers

Polymers based on vinylpyridinium salts have shown significant promise in the development of photosensitive materials, including dyes and sensitizers for various applications. The quaternization of polyvinylpyridine can lead to light-sensitive polymers that become insoluble upon exposure to light, a property that is highly valuable in photolithography and the fabrication of printing plates. google.com

Patents have described light-sensitive polymeric stilbazoles and their salts, which are quaternized polyvinylpyridine materials, for their use in photopolymerizable compositions. justia.com These materials can be used to create aqueous resist materials and blockout formulations for screen printing. justia.com The photochemical behavior of poly(4-vinylpyridine) (P4VP) has been explored for its application in creating negative tone photoresists through cross-linking induced by UV irradiation. researchgate.net

The general mechanism involves the polymer undergoing a chemical change, such as cross-linking or complexation, upon exposure to light of a specific wavelength. This change in solubility allows for the creation of patterns on a substrate. For instance, a photosensitive resin composition can include a compound that generates an acid upon exposure to light, which then interacts with a dye to change its color. researchgate.net While direct applications of this compound in this area are not widely reported, the established photosensitivity of related polyvinylpyridinium systems indicates a strong potential for its use in formulating novel photosensitive dyes and organic light-guide sensitizers.

Application in Anion Recognition and Removal Technologies

Polymeric materials derived from this compound are particularly relevant in the field of environmental remediation, specifically for anion recognition and removal. The positively charged pyridinium groups along the polymer chain have a strong affinity for various anions, including the perchlorate anion (ClO₄⁻) itself. This property is exploited in techniques like polyelectrolyte-enhanced ultrafiltration (PEUF) for the removal of perchlorate from contaminated water sources. researchgate.netresearchgate.net

In PEUF, a water-soluble cationic polyelectrolyte, such as protonated poly(4-vinylpyridine) (P4VP), is added to the contaminated water. The polyelectrolyte binds to the target anions, forming a larger complex that can then be separated from the water using an ultrafiltration membrane. researchgate.net Studies have shown that the affinity of perchlorate for protonated P4VP is significant, leading to high retention rates. researchgate.net

The effectiveness of perchlorate removal using different polyelectrolytes has been compared, highlighting the role of the polymer's chemical structure. researchgate.net Furthermore, poly(pyridinium salts) have been synthesized and shown to have a good uptake capacity for perrhenate (B82622) (ReO₄⁻), an anion with similar properties to perchlorate, demonstrating excellent selectivity even in the presence of competing anions. rsc.org

The table below presents data on the removal of perchlorate using related pyridinium-based polymers.

| Polymer | Removal Efficiency (%) | Conditions | Reference |

| Poly(4-vinylpyridine) (P4VP) | up to 95.8% | Polyelectrolyte-enhanced ultrafiltration | researchgate.net |

| Poly(diallyldimethylammonium chloride) (PDADMAC) | 60-80% | In the presence of 1-10 mM nitrate (B79036) and sulfate | researchgate.net |

The development of these polymeric systems offers a promising approach for the selective removal of harmful anions from aqueous environments.

Development of Functional Polymeric Architectures for Specific Research Objectives

The polymerization of this compound and its derivatives allows for the creation of a wide array of functional polymeric architectures tailored for specific research and industrial applications. The versatility of vinylpyridine monomers enables their incorporation into various polymer structures, including block copolymers, star-shaped polymers, and core-shell nanoparticles. bohrium.comcore.ac.ukbohrium.com

Block copolymers containing poly(vinylpyridine) (PVP) segments are of particular interest due to their ability to self-assemble into ordered nanostructures. These materials can be used to create templates for the fabrication of nanomaterials, as well as for applications in drug delivery and catalysis. bohrium.com The synthesis of these complex architectures can be achieved through controlled polymerization techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization. bohrium.com

For example, core-cross-linked micelles with a poly(1-methyl-4-vinylpyridinium) outer shell have been synthesized, demonstrating the creation of stable, charged nanoparticles in aqueous dispersions. bohrium.com Star-shaped poly(4-vinylpyridine) has also been synthesized using nitroxide-mediated polymerization, offering unique rheological and solution properties. core.ac.uk

Furthermore, poly(vinylpyridine) nanospheres have been used as supports for palladium nanoparticles, creating effective catalysts for various cross-coupling reactions. researchgate.net This highlights the potential of these polymers to serve as scaffolds for catalytically active species.

The table below summarizes some of the functional polymeric architectures developed from vinylpyridine derivatives.

| Polymeric Architecture | Synthesis Method | Potential Application | Reference |

| Block Copolymers (e.g., PS-b-PVP) | Living Polymerization | Nanotemplating, Drug Delivery | bohrium.com |

| Core-Cross-Linked Micelles | RAFT Polymerization | Interfacial Catalysis, Nanoreactors | bohrium.com |

| Star-Shaped Poly(4-vinylpyridine) | Nitroxide-Mediated Polymerization | Rheology Modifiers, Drug Delivery | core.ac.uk |

| Palladium-Coated Nanospheres | Emulsion Polymerization | Catalysis (Suzuki, Heck, Stille reactions) | researchgate.net |

The ability to create such a diverse range of polymeric structures from vinylpyridinium-based monomers underscores their importance in the ongoing development of advanced functional materials.

Reactivity Studies and Derivatization Chemistry of 1 Ethenylpyridin 1 Ium Perchlorate

Reactions Involving the Ethenyl Group

The presence of the positively charged pyridinium (B92312) nitrogen atom significantly influences the reactivity of the adjacent ethenyl group. This electron-withdrawing effect polarizes the C=C double bond, rendering the terminal carbon atom (β-carbon) electrophilic and susceptible to attack by nucleophiles.

Electrophilic and Nucleophilic Additions to the Vinyl Moiety

The primary mode of reaction for the ethenyl group in 1-ethenylpyridin-1-ium salts is nucleophilic addition. The electron-deficient nature of the vinyl moiety makes it an excellent Michael acceptor. researchgate.net Studies on 1-vinylpyridinium cations have demonstrated their ability to readily undergo Michael-type additions with a variety of nucleophiles. researchgate.netpleiades.online

Nucleophilic Addition: N-vinylpyridinium cations react with carbon, nitrogen, and sulfur-based nucleophiles. researchgate.net The reaction proceeds via the addition of the nucleophile to the β-carbon of the ethenyl group, forming a stabilized zwitterionic or neutral intermediate. For instance, the addition of amines to vinylpyridinium salts has been studied, showing that secondary amines are generally more reactive than primary amines of the same basicity. rsc.org This reactivity highlights the potential of 1-ethenylpyridin-1-ium perchlorate (B79767) to serve as a substrate for constructing more complex molecules through C-C, C-N, and C-S bond formation at the ethyl side chain. Research on the addition of amines to the 1-methyl-4-vinylpyridinium (B1204203) cation provides a useful model for these transformations. rsc.org

Electrophilic Addition: While less common due to the electron-poor nature of the double bond, reactions that proceed through a formal electrophilic addition pathway have been developed for related systems. For example, N-(1-ethoxyvinyl)pyridinium salts can thermally eliminate ethanol (B145695) to generate a highly reactive ketene (B1206846) intermediate or an O-ethyl ketenium ion, which can then participate in electrophilic aromatic substitution reactions. chemrxiv.org This suggests that under specific conditions, the ethenyl group of 1-ethenylpyridin-1-ium perchlorate or its derivatives could be modified to generate electrophilic species.

| Nucleophile Type | Example Nucleophile | Product Type | Reference |

|---|---|---|---|

| C-Nucleophile | Diethyl Malonate Anion | Adduct at β-carbon | bath.ac.uk |

| N-Nucleophile | Primary and Secondary Amines | β-Aminoethylpyridinium Salt | researchgate.netrsc.org |

| S-Nucleophile | Thiols | β-Thioethylpyridinium Salt | researchgate.net |

| P-Nucleophile | Triphenylphosphine | β-Phosphonioethylpyridinium Salt | pleiades.online |

Cycloaddition Reactions of the Ethenyl Unit

The polarized nature of the ethenyl group in this compound makes it a potential candidate for participating in cycloaddition reactions. wikipedia.org Cycloadditions are powerful reactions that form cyclic compounds in a single step. mdpi.com The electron-deficient double bond can act as a dienophile or a dipolarophile.

N-substituted pyridinium salts are known to serve as building blocks in various cycloadditions. chemrxiv.org While specific examples for this compound are not extensively detailed, its electronic properties suggest it could participate in several types of cycloadditions:

[4+2] Cycloadditions (Diels-Alder Reactions): The electron-poor ethenyl group can act as a dienophile, reacting with electron-rich dienes to form six-membered rings. wikipedia.org

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): As a dipolarophile, the ethenyl group can react with 1,3-dipoles such as nitrones, azides, or nitrile oxides to synthesize five-membered heterocyclic rings. mdpi.com

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions with other alkenes could lead to the formation of cyclobutane (B1203170) rings. youtube.com

In related systems, transition-metal catalysis has been used to facilitate cycloadditions involving vinyl groups attached to heterocyclic systems, such as the Rh(I)-catalyzed intramolecular [3+2] cycloaddition of 1-ene-vinylcyclopropanes. pku.edu.cn This indicates that the reactivity of the ethenyl group in this compound could be further expanded through catalysis.

Reactions Involving the Pyridinium Ring System

The pyridinium ring in this compound is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. bath.ac.ukgoogle.com

Substituent Effects on Pyridinium Ring Reactivity

The presence of substituents on the pyridinium ring can significantly modulate its reactivity. Electron-withdrawing groups enhance the electrophilicity of the ring, making it more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect.

Activating Groups: Studies on nucleophilic aromatic substitution (SNAr) reactions of N-methylpyridinium ions show that electron-withdrawing groups like cyano (-CN) at the 2- or 4-position significantly increase reactivity towards nucleophiles compared to halogens. nih.gov

Electrochemical Properties: The substitution pattern also influences the electrochemical properties. In N-aminopyridinium salts, electron-withdrawing substituents facilitate the one-electron reduction to form N-centered radicals. nih.gov

Derivatization at Unsubstituted Pyridinium Positions

The unsubstituted C2, C4, and C6 positions of the pyridinium ring are the primary sites for derivatization via nucleophilic or radical addition.

Nucleophilic Addition: Strong nucleophiles can add to the α- and γ-positions of the pyridinium ring. bath.ac.uk This can lead to the formation of dihydropyridine (B1217469) derivatives, which may be stable or can be re-aromatized under oxidative conditions.

Radical Addition: The electrophilic nature of the pyridinium ring makes it an excellent acceptor for radical species. rsc.org This has been exploited in modern synthetic methods, such as Minisci-type reactions, which allow for the regioselective functionalization of the C2 and C4 positions under mild, often photocatalytic, conditions. acs.org Recent advances have shown that pyridinium salts can be used as pyridine (B92270) transfer reagents in the difunctionalization of alkenes, where an alkyl radical intermediate adds to the pyridine core. rsc.org

| Reaction Type | Reagent/Intermediate | Primary Position(s) of Attack | Reference |

|---|---|---|---|

| Nucleophilic Addition | General Nucleophiles (e.g., OH⁻, R-Li) | C2, C4, C6 | bath.ac.uk |

| Nucleophilic Aromatic Substitution (SNAr) | Piperidine | C2, C4 (with leaving group) | nih.gov |

| Radical Addition (Minisci-type) | Alkyl Radicals | C2, C4 | rsc.orgacs.org |

Role of the Perchlorate Counterion in Reactivity and Stability

The perchlorate anion (ClO₄⁻) plays a crucial, albeit often indirect, role in the chemistry of this compound. It is considered a non-nucleophilic counterion, meaning it does not typically participate directly in chemical reactions at the cation's electrophilic centers. unlv.edu

The primary functions of the perchlorate counterion include:

Stability and Isolation: Perchlorate salts of organic cations are often crystalline and stable, which facilitates their isolation and purification. mdpi.com Pyrylium (B1242799) perchlorates, for example, are noted for their moderate solubility, which is advantageous for separating them from reaction mixtures. unlv.edu

Solubility: The perchlorate salt form generally enhances solubility in polar solvents. ontosight.ai This is an important factor for its application in various reaction media.

Safety Considerations: A significant aspect of using perchlorate salts is the potential hazard. Perchlorates are strong oxidizing agents and can be explosive, especially when heated or in the presence of organic materials. This necessitates careful handling and consideration of reaction conditions.

Counterion Effects on Cationic Reactivity Profiles

The reactivity of the 1-ethenylpyridin-1-ium cation is significantly influenced by the nature of its associated counterion. The perchlorate anion (ClO₄⁻), in particular, imparts specific characteristics to the salt that can modulate its chemical behavior in various reactions. The size, charge distribution, and coordinating ability of the counterion determine the extent of ion pairing with the pyridinium cation, which in turn affects the cation's electrophilicity and accessibility for reaction.

Studies on pyridinium salts have shown that the counterion can influence their interaction with other chemical species. For instance, the efficiency of pyridinium salts in destabilizing model membranes has been observed to be dependent on the counterion. nih.gov This effect is attributed to the different mobilities and radii of the hydrated anions, which can modify the surface potential of membranes and lead to varied interactions with the cationic head of the pyridinium salt. nih.gov

In the context of poly(vinylpyridines), which share structural similarities with the monomeric 1-ethenylpyridin-1-ium cation, the perchlorate anion has demonstrated a strong binding affinity. Potentiometric titrations of poly(4-vinylpyridine) revealed that ClO₄⁻ had the greatest extent of binding to the protonated pyridinium residues when compared to chloride (Cl⁻), bromide (Br⁻), and nitrate (B79036) (NO₃⁻). scirp.org This strong association can decrease the effective positive charge on the pyridinium nitrogen, thereby altering its reactivity in subsequent chemical transformations.

The principle of counterion influence extends to catalytic processes. In Suzuki cross-coupling reactions, the choice of anion for N-vinylpyridinium salts is critical. When the tetrafluoroborate (B81430) anion was substituted with the larger tetraphenylborate (B1193919) anion, the desired cross-coupling reaction did not proceed. Instead, a competitive transfer of the counterion ligand was observed, highlighting a direct intervention of the anion in the reaction pathway. nih.gov This demonstrates that the counterion is not always a passive "spectator" ion but can actively participate in or hinder a reaction.

The table below summarizes the relative binding affinities of various anions to poly(4-vinylpyridine), providing insight into the likely interaction strength of these counterions with the 1-ethenylpyridin-1-ium cation.

| Counterion | Relative Binding Affinity to Poly(4-vinylpyridine) |

| ClO₄⁻ | Highest |

| NO₃⁻ | Nearly identical to Br⁻ |

| Br⁻ | Nearly identical to NO₃⁻ |

| Cl⁻ | Lowest |

| Data sourced from potentiometric titration studies. scirp.org |

This strong interaction of the perchlorate anion can be attributed to its properties as a chaotropic ion, which tends to disorder the structure of water. This can lead to a less tightly held hydration shell and a closer association with the cation. nih.gov The nature of the counterion, therefore, is a critical parameter to consider when designing reactions involving 1-ethenylpyridin-1-ium salts, as it can dictate the solubility, stability, and ultimate reactivity of the cationic species.

Anion Exchange Reactions with Alternative Counterions for Property Modulation

The properties of this compound can be systematically modified by exchanging the perchlorate anion with other counterions. This process, known as anion exchange or metathesis, allows for the fine-tuning of the salt's physical and chemical characteristics, such as solubility, stability, and reactivity, without altering the core 1-ethenylpyridin-1-ium cation.

A versatile and efficient method for anion exchange in heteroaromatic salts involves the use of anion exchange resins. nih.gov This technique allows for the replacement of halide ions, and by extension other anions like perchlorate, with a wide variety of new anions in non-aqueous media. The process typically involves passing a solution of the salt through a column packed with a resin that has been pre-loaded with the desired new anion. This method is advantageous as it often proceeds in excellent to quantitative yields and can simultaneously remove halide or other impurities. nih.gov

The general procedure for anion exchange using a resin can be summarized as follows:

Resin Preparation: An anion exchange resin, often in its hydroxide (B78521) (OH⁻) form, is loaded with the desired anion (A⁻) by treating it with an acid or an ammonium (B1175870) salt of that anion. nih.gov

Anion Exchange: A solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) is passed through the prepared resin (A⁻ form). nih.gov

Isolation: The eluent contains the new 1-ethenylpyridin-1-ium salt with the exchanged anion, which can then be isolated upon solvent removal.

An alternative to resin-based methods is salt metathesis. This involves reacting the pyridinium salt with a salt containing the desired new anion, typically an alkali metal or ammonium salt. The reaction is driven by the precipitation of an insoluble salt. For instance, reacting an aqueous solution of this compound with a soluble salt like sodium tetraphenylborate would lead to the formation of the less soluble 1-ethenylpyridin-1-ium tetraphenylborate. smolecule.com

The choice of the new counterion can dramatically alter the salt's properties. For example, exchanging perchlorate for a larger, more lipophilic anion like tetraphenylborate or hexafluorophosphate (B91526) can increase the salt's solubility in less polar organic solvents and can influence its performance in catalytic reactions. nih.govacs.org Conversely, exchanging it for a more hydrophilic anion could enhance its solubility in aqueous media.

The table below provides examples of alternative counterions that can be introduced via anion exchange and the potential resulting property modifications.

| Original Counterion | New Counterion | Method of Exchange | Potential Property Modulation |

| Perchlorate (ClO₄⁻) | Tetrafluoroborate (BF₄⁻) | Anion Exchange Resin, Salt Metathesis | Altered reactivity in Pd-catalyzed reactions. nih.gov |

| Perchlorate (ClO₄⁻) | Tetraphenylborate (B(C₆H₅)₄⁻) | Salt Metathesis | Increased solubility in organic solvents; can act as a competitive ligand. nih.govsmolecule.com |

| Perchlorate (ClO₄⁻) | Acetate (CH₃COO⁻) | Anion Exchange Resin | Altered solubility and basicity. researchgate.net |

| Perchlorate (ClO₄⁻) | Halides (Cl⁻, Br⁻) | Anion Exchange Resin | Modified hygroscopicity and interaction with model membranes. nih.govnih.gov |

| Perchlorate (ClO₄⁻) | Nitrate (NO₃⁻) | Anion Exchange Resin | Different binding affinity and membrane interaction profile. nih.govscirp.org |

These anion exchange reactions provide a powerful tool for creating a library of 1-ethenylpyridin-1-ium salts with a wide range of tailored properties, enabling their application in diverse chemical contexts, from polymerization monomers to partners in metal-catalyzed cross-coupling reactions. thieme-connect.comacs.org

Advanced Characterization Techniques in the Study of 1 Ethenylpyridin 1 Ium Perchlorate

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a potent, non-destructive technique for elucidating the structure and dynamics of solid materials at a molecular level. Unlike solution-state NMR, SSNMR can probe the local chemical environments of atomic nuclei in solid forms of 1-Ethenylpyridin-1-ium perchlorate (B79767), providing insights into its crystalline or amorphous nature, polymorphism, and intermolecular interactions. nih.govanr.fr

For 1-Ethenylpyridin-1-ium perchlorate, key nuclei for SSNMR analysis would include ¹H, ¹³C, and ¹⁴N. High-resolution ¹H SSNMR spectra, often challenging due to strong dipolar couplings, can be achieved through techniques like fast Magic Angle Spinning (MAS). mdpi.com These spectra would help in identifying the different proton environments in the molecule, such as those on the vinyl group and the pyridinium (B92312) ring.

¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments are particularly valuable. They enhance the signal of the low-abundant ¹³C nuclei and provide information on the chemical shifts of the carbon atoms in the ethenyl and pyridinium moieties. Variations in these chemical shifts can indicate different packing arrangements in the solid state or interactions with the perchlorate counter-ion. For instance, a study on a resin-modified glass ionomer cement demonstrated how ¹³C CP/MAS could reveal strong interactions between polyacrylic acid and zirconia. oatext.com Similarly, for this compound, this technique could elucidate interactions between the cationic pyridinium ring and the perchlorate anion.

Furthermore, two-dimensional SSNMR experiments, such as ¹H-¹³C HETCOR (Heteronuclear Correlation), can establish connectivity between protons and carbons, confirming the molecular structure in the solid state. The study of related poly(vinylpyridinium) salts has shown the utility of NMR in confirming the quaternization of the pyridine (B92270) nitrogen. tandfonline.comunlv.eduuchile.cl

Table 1: Hypothetical ¹³C SSNMR Chemical Shift Data for this compound

| Carbon Atom | Expected Chemical Shift Range (ppm) | Information Provided |

| C (vinyl, alpha) | 130-140 | Electronic environment of the vinyl group |

| C (vinyl, beta) | 115-125 | Confirmation of the double bond |

| C (pyridinium, ortho) | 145-155 | Effect of the positive charge on the nitrogen |

| C (pyridinium, meta) | 125-135 | Aromatic ring structure confirmation |

| C (pyridinium, para) | 140-150 | Electronic structure of the pyridinium ring |

Note: This data is illustrative and represents typical chemical shift ranges for similar structures.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for detecting and characterizing species with unpaired electrons, such as free radicals. In the context of this compound, EPR would be instrumental in studying radical intermediates that may form during its synthesis, polymerization, or degradation.

For example, the polymerization of vinyl monomers can be initiated by radical species. If a radical initiator is used to polymerize this compound, EPR could be used to detect and identify the propagating radical at the growing polymer chain end. The g-factor and hyperfine coupling constants obtained from the EPR spectrum would provide a unique signature of the radical's electronic structure and its interaction with neighboring magnetic nuclei (e.g., ¹H and ¹⁴N). While direct EPR studies on this specific compound are not prevalent, research on other systems, such as copper complexes with pyridine ligands, demonstrates the power of EPR in probing the metal's coordination environment, which is analogous to how it would probe a radical's local environment. science.govresearchgate.net

Additionally, exposure of this compound to UV radiation or high temperatures could lead to the formation of radical species through homolytic bond cleavage. EPR spectroscopy would be the primary tool to investigate these degradation pathways, providing insights into the compound's stability.

Table 2: Potential EPR Parameters for a Hypothetical Propagating Radical of Poly(this compound)

| Parameter | Hypothetical Value | Significance |

| g-factor | ~2.003 | Indicates a carbon-centered radical |

| a(¹⁴N) | 2-4 G | Hyperfine coupling to the pyridinium nitrogen |

| a(¹Hα) | 20-25 G | Hyperfine coupling to the alpha-proton |

| a(¹Hβ) | 25-30 G | Hyperfine coupling to the beta-protons |

Note: These values are illustrative and based on typical parameters for similar polymer radicals.

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the precise determination of a compound's elemental composition and for identifying and quantifying impurities. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm), HRMS allows for the calculation of a unique elemental formula.

For this compound, HRMS would be used to confirm the molecular formula of the cation, C₇H₈N⁺. The perchlorate anion, ClO₄⁻, might be observed in the negative ion mode. The exact mass measurement would provide unequivocal confirmation of the compound's identity, distinguishing it from isomers or compounds with similar nominal masses.

Furthermore, HRMS is invaluable for impurity profiling. During the synthesis of this compound, side products or unreacted starting materials may be present in trace amounts. HRMS can detect these impurities, and through fragmentation analysis (MS/MS), their structures can often be elucidated. This is crucial for ensuring the purity of the monomer, which can significantly affect its subsequent polymerization or other reactions.

Table 3: HRMS Data for the Cation of this compound

| Ion | Elemental Composition | Calculated Exact Mass | Observed Exact Mass (Hypothetical) | Mass Error (ppm) |

| [C₇H₈N]⁺ | C₇H₈N | 106.0651 | 106.0653 | 1.88 |

Note: The observed exact mass is hypothetical but reflects the typical accuracy of HRMS.

Microscopy Techniques (e.g., AFM, SEM) for Morphological and Surface Analysis of Solid Forms

Microscopy techniques provide direct visualization of the morphology and surface features of solid materials. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are particularly well-suited for characterizing the solid forms of this compound.

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to generate images of a sample's surface. usu.eduthermofisher.com For this compound, SEM would reveal the size, shape, and surface texture of its crystals or solid particles. dtic.mil This information is important as the morphology can influence properties such as solubility and reactivity. For instance, SEM could be used to observe changes in morphology after processes like grinding or recrystallization. Studies on the polymerization of vinyl pyridinium salts have utilized electron microscopy to examine the morphology of the resulting polymer products. researchgate.net

Atomic Force Microscopy (AFM) provides three-dimensional surface topography at the nanoscale by scanning a sharp probe over the sample surface. nih.govaps.org AFM can achieve very high resolution, sometimes down to the atomic level, and can be used to visualize the packing of molecules on a crystal surface. researchgate.netfzu.czaps.org For this compound, AFM could be used to study crystal growth mechanisms by imaging the terraces and steps on the crystal faces. It could also be used to probe the nanomechanical properties of the solid material, such as its hardness and elasticity.

Table 4: Application of Microscopy Techniques to this compound

| Technique | Information Obtained | Research Application |

| SEM | Particle size and distribution, crystal habit, surface texture | Quality control of synthesized material, studying the effects of processing on morphology |

| AFM | High-resolution surface topography, surface roughness, nanomechanical properties | Investigating crystal growth, visualizing molecular packing, understanding surface defects |

Future Research Directions and Emerging Applications for 1 Ethenylpyridin 1 Ium Perchlorate

Integration with Advanced Catalytic Systems for Organic Transformations

While research on the monomeric 1-Ethenylpyridin-1-ium perchlorate (B79767) as a catalyst is still emerging, its polymerized form, poly(4-vinylpyridinium) perchlorate, has demonstrated significant promise as a solid acid catalyst. This polymer serves as a potent, recyclable, and environmentally benign catalyst for a variety of organic transformations. Its success highlights a key future direction: the development of both monomeric and polymeric catalytic systems based on the 1-ethenylpyridin-1-ium scaffold.

Future investigations are likely to focus on leveraging the ethenyl group for immobilization onto various supports, creating highly stable and reusable heterogeneous catalysts. The pyridinium (B92312) moiety's ability to act as a phase transfer catalyst or an organocatalyst can be further exploited in a wider range of reactions.

Detailed Research Findings:

Synthesis of 1,1-Diacetates (Acylals): Poly(4-vinylpyridinium) perchlorate has been effectively used for the chemoselective synthesis of 1,1-diacetates from a range of aromatic and aliphatic aldehydes under solvent-free conditions. cjcatal.com This method is notable for its tolerance of ketone functional groups, offering high yields and operational simplicity. cjcatal.com The catalyst can be recovered and reused multiple times without a significant drop in its activity, underscoring its potential for industrial applications. cjcatal.com

| Aldehyde | Time (min) | Yield (%) |

|---|---|---|

| Benzaldehyde | 10 | 96 |

| 4-Chlorobenzaldehyde | 15 | 98 |

| 4-Nitrobenzaldehyde | 20 | 95 |

| Butyraldehyde | 25 | 92 |

Synthesis of Coumarins: The Pechmann reaction for the synthesis of substituted coumarins has been successfully catalyzed by poly(4-vinylpyridinium) perchlorate under solvent-free conditions with ultrasonic irradiation. nih.gov This approach provides high yields in short reaction times and represents a significant improvement in terms of green chemistry. nih.gov

Synthesis of Biscoumarins and Bisindoles: The catalyst has also proven effective in the synthesis of 3,3'-(arylmethylene)bis(4-hydroxycoumarins) and bis(indolyl)methanes. cofc.edu These reactions proceed with excellent yields under mild and environmentally friendly conditions, and the catalyst demonstrates excellent reusability. cofc.edu

Exploration of Bio-Inspired Materials and Interfaces Leveraging Pyridinium Functionality

The pyridinium functionality is a recurring motif in biological systems and offers a fertile ground for the development of bio-inspired materials. The cationic nature of the pyridinium ring allows for strong electrostatic interactions with biological molecules and surfaces, a property that can be harnessed in various applications. While direct research on 1-Ethenylpyridin-1-ium perchlorate in this area is limited, the broader class of pyridinium-containing polymers and materials provides a clear roadmap for future exploration.

Future research will likely focus on incorporating this compound into hydrogels, coatings, and nanocomposites. The ethenyl group provides a convenient handle for polymerization and grafting onto surfaces, enabling the creation of materials with tailored properties for applications in drug delivery, biosensing, and antimicrobial surfaces. The interaction of the pyridinium cation with cell membranes, for instance, is a well-established principle that could be exploited for creating surfaces that resist biofouling. rsc.org

Detailed Research Findings from Related Systems:

Biomimetic Synthesis: The Chichibabin pyridine (B92270) synthesis, a classic method for forming pyridines, has been employed in the biomimetic total synthesis of isodesmosine (B1214917) and desmosine, which are elastin (B1584352) cross-linkers. acs.org This demonstrates the potential of synthetic pyridinium chemistry to mimic and create biologically relevant molecules.

Stimuli-Responsive Materials: Polymers containing pyridinium moieties can exhibit stimuli-responsive behavior. For example, poly(4-vinylpyridine) can alter its wettability and conformation in response to pH changes, a property that is being explored for creating smart surfaces that can control the access of other molecules. acs.org This opens up possibilities for creating "smart" materials based on this compound that respond to environmental cues.

Antimicrobial Applications: Pyridinium salts are known for their antimicrobial properties. Research into pyridinium-containing polymers and surfaces has shown their effectiveness in preventing the growth of bacteria and other microorganisms. This suggests that materials derived from this compound could be developed for applications in medical devices, food packaging, and water purification. byu.edu

Computational Design and Predictive Modeling for Novel Derivatives with Tailored Properties

Computational chemistry offers powerful tools for the rational design of new molecules with specific properties, and this approach is highly relevant for exploring the potential of this compound derivatives. Density Functional Theory (DFT) and other computational methods can be used to predict the electronic structure, reactivity, and spectroscopic properties of novel derivatives, guiding synthetic efforts towards the most promising candidates.

Future computational studies could focus on:

Tuning Catalytic Activity: Modeling the interaction of different substrates with the pyridinium catalyst to optimize its structure for higher efficiency and selectivity in various organic reactions.

Designing Bio-Interfaces: Simulating the interaction of 1-Ethenylpyridin-1-ium based polymers with biological surfaces to understand and predict their biocompatibility and antimicrobial activity.

Predicting Material Properties: Calculating the electronic and optical properties of new polymers derived from this compound for applications in electronics and photonics.

Detailed Research Findings from Theoretical Studies on Related Pyridinium Systems:

Corrosion Inhibition: Theoretical studies on various pyridinium salt derivatives have been conducted to understand their mechanism as corrosion inhibitors for steel. tandfonline.comresearchgate.nettandfonline.com These studies use quantum chemical calculations to correlate the molecular structure of the inhibitors with their efficiency, providing insights that can be used to design more effective corrosion protection agents. tandfonline.comresearchgate.nettandfonline.com

Reaction Mechanisms: DFT calculations have been employed to study the synthesis mechanism and catalytic reactivity of pyridinium-based ionic liquids. acs.org For instance, the study of 1-ethylpyridinium trifluoroacetate (B77799) revealed that both the cation and anion play crucial roles in promoting Diels-Alder reactions. acs.org

Sustainable Synthesis and Green Chemistry Approaches in this compound Chemistry

The principles of green chemistry are increasingly guiding chemical research and development, and the chemistry of this compound is well-positioned to align with these principles. The development of sustainable synthetic routes to the monomer and its polymers, as well as their application in environmentally friendly processes, are key areas for future research.

Future efforts will likely concentrate on:

Renewable Feedstocks: Exploring synthetic pathways to this compound that utilize renewable starting materials.

Atom-Economical Reactions: Designing synthetic methods that maximize the incorporation of all starting materials into the final product, minimizing waste.

Recyclable Catalysts: As demonstrated with its polymer, developing catalytic systems that can be easily separated from the reaction mixture and reused for multiple cycles is a major goal. cjcatal.comnih.govcofc.edu

Solvent-Free and Water-Based Systems: Conducting reactions in the absence of volatile organic solvents or in water to reduce the environmental impact of chemical processes.

Detailed Research Findings in Green Chemistry Applications:

The use of poly(4-vinylpyridinium) perchlorate as a solid acid catalyst exemplifies a green chemistry approach. cjcatal.comnih.govcofc.edukulturkaufhaus.dehumboldt-bremen.de

Solvent-Free Reactions: The synthesis of 1,1-diacetates, coumarins, biscoumarins, and bisindoles has been achieved under solvent-free conditions, which significantly reduces the generation of hazardous waste. cjcatal.comnih.govcofc.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro